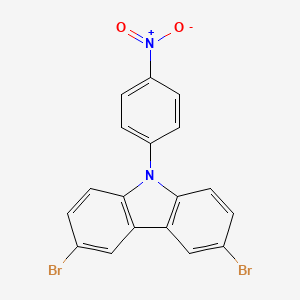
N,N-Dimethyl-N-octyloctan-1-aminium octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-octyloctan-1-aminium octanoate is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and preservative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-octyloctan-1-aminium octanoate typically involves the reaction of octylamine with dimethyl sulfate to form N,N-dimethyl-N-octylamine. This intermediate is then reacted with octanoic acid to produce the final compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-octyloctan-1-aminium octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted quaternary ammonium compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-octyloctan-1-aminium octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used as an antimicrobial agent in laboratory settings to prevent contamination.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.
Industry: The compound is used in the formulation of cleaning agents, preservatives, and personal care products.
Mecanismo De Acción
The primary mechanism of action of N,N-Dimethyl-N-octyloctan-1-aminium octanoate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to integrate into the membrane and disrupt its integrity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N-octyloctan-1-aminium chloride
- N,N-Dimethyl-N-octyloctan-1-aminium bromide
- Dimethyldioctylammonium chloride
Uniqueness
N,N-Dimethyl-N-octyloctan-1-aminium octanoate is unique due to its specific octanoate group, which imparts distinct solubility and antimicrobial properties compared to its chloride and bromide counterparts. This makes it particularly effective in applications where a balance of hydrophobic and hydrophilic properties is required.
Propiedades
Número CAS |
433687-12-8 |
|---|---|
Fórmula molecular |
C26H55NO2 |
Peso molecular |
413.7 g/mol |
Nombre IUPAC |
dimethyl(dioctyl)azanium;octanoate |
InChI |
InChI=1S/C18H40N.C8H16O2/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8(9)10/h5-18H2,1-4H3;2-7H2,1H3,(H,9,10)/q+1;/p-1 |
Clave InChI |
SFRRUQLOAFXMCE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)CCCCCCCC.CCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


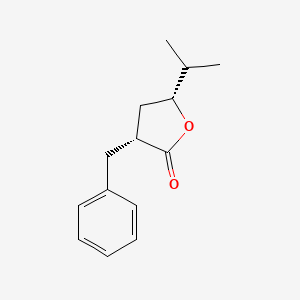

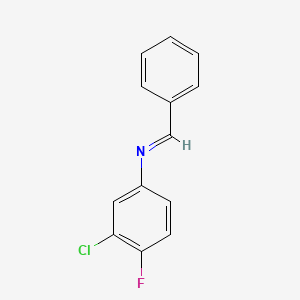
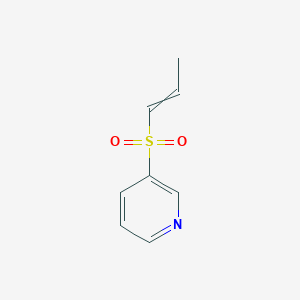
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)

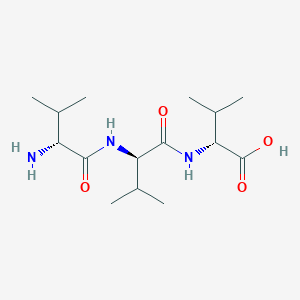
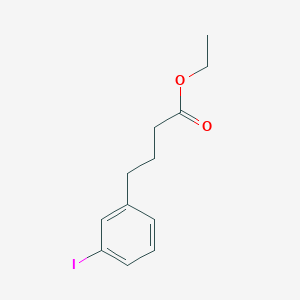

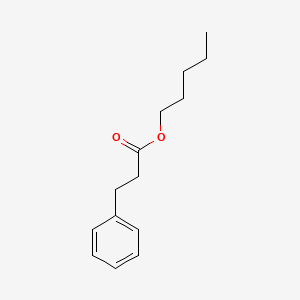
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
